

2-(T-Butylcarbamoyl)-4-methylphenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid

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An In-depth Technical Guide on 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid

This technical guide provides a detailed overview of the physicochemical properties and potential applications of **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid**, a specialized organic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular and physical properties of **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

Property	Value
Molecular Formula	C ₁₂ H ₁₈ BNO ₃
Molecular Weight	235.0872 g/mol [1]
CAS Number	1256345-94-4 [1]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a phenylboronic acid derivative like the topic compound.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and magnetic stirrer

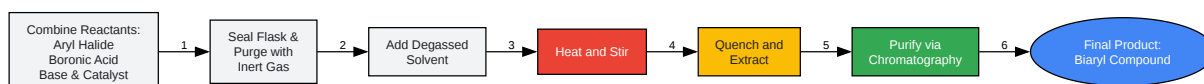
Procedure:

- In a round-bottom flask, combine the aryl halide (1.0 eq), **2-(T-Butylcarbamoyl)-4-methylphenylboronic acid** (1.2 eq), and the base (2.0 eq).
- Add the palladium catalyst (0.01-0.05 eq) to the flask.
- The flask is sealed with a septum and purged with an inert gas for 10-15 minutes to ensure anaerobic conditions.
- Add the degassed solvent via syringe.

- The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required reaction time (monitored by TLC or LC-MS).
- Upon completion, the reaction is cooled to room temperature and quenched with water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired biaryl compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.



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Suzuki-Miyaura Reaction Workflow

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References

- 1. arctomsci.com [arctomsci.com]
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